4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile
Overview
Description
4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile is an organic compound with the molecular formula C9H7F3N2 It is a derivative of benzonitrile, characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group on the benzene ring
Mechanism of Action
Target of Action
It is used as a starting material in the synthesis of benzimidazoles , which are known to have various biological activities and can act as potential candidates in the treatment of diseases such as cancer .
Mode of Action
As a precursor to benzimidazoles, it may contribute to their ability to inhibit the growth of endothelial cells , which is a common strategy in cancer treatment.
Biochemical Pathways
Benzimidazoles, which can be synthesized from this compound, are known to interact with various biochemical pathways, particularly those involved in cell growth and proliferation .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.53 to 3.63 , which can influence its bioavailability.
Result of Action
As a precursor to benzimidazoles, it may contribute to their ability to inhibit the growth of endothelial cells , which could potentially be beneficial in the treatment of cancer.
Action Environment
It is known that the compound should be stored in a cool, dry place, away from oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that it can serve as a starting material in the synthesis of benzimidazoles . Benzimidazoles are known to inhibit the growth of endothelial cells , suggesting that 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile may interact with enzymes, proteins, and other biomolecules involved in cell growth and proliferation.
Cellular Effects
It is known that benzimidazoles, which can be synthesized from this compound, have the ability to inhibit the growth of endothelial cells . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzimidazoles, which can be synthesized from this compound, inhibit the growth of endothelial cells . This suggests that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps: positioning bromination, cyano group replacement, and aminolysis substitution. The reagents used in this process include glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for efficiency and yield. The process involves the use of readily available raw materials and aims to minimize the use of strong acids and hazardous reagents. The overall yield of the product can reach up to 75%, with the final product having a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzonitriles. These products have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including anti-cancer drugs.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile include:
- 4-Amino-2-(Trifluoromethyl)Benzonitrile
- 4-Cyano-3-(Trifluoromethyl)Aniline
- 5-Amino-2-Cyanobenzotrifluoride .
Uniqueness
What sets this compound apart from its analogs is the presence of the methyl group, which can influence its reactivity and the types of derivatives that can be synthesized. This structural variation allows for the exploration of different chemical spaces and the development of unique bioactive molecules .
Properties
IUPAC Name |
4-amino-3-methyl-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-5-7(14)3-2-6(4-13)8(5)9(10,11)12/h2-3H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBKSQXFNVUCEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573764-86-0 | |
Record name | 4-amino-3-methyl-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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